1-Chlorophthalazine-6-carbaldehyde
Description
1-Chlorophthalazine-6-carbaldehyde (CAS: 1187244-53-6) is a halogenated phthalazine derivative characterized by a chlorine substituent at position 1 and a formyl group (-CHO) at position 6 of the bicyclic phthalazine scaffold. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive aldehyde moiety, which facilitates further functionalization (e.g., condensation, nucleophilic additions) . It is commercially available at 97% purity and is often employed in the synthesis of bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
1-chlorophthalazine-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-5H |
InChI Key |
WOHCSOJGGCVXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1C=O)Cl |
Origin of Product |
United States |
Preparation Methods
1-Chlorophthalazine-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then chlorinated to introduce the chlorine atom at position 1. Finally, the aldehyde group is introduced at position 6 through formylation reactions.
Industrial production methods for 1-Chlorophthalazine-6-carbaldehyde typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-Chlorophthalazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chlorophthalazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: Derivatives of 1-Chlorophthalazine-6-carbaldehyde have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chlorophthalazine-6-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Chlorophthalazine-6-carboxylic acid (CAS: 1416713-30-8)
- Structural Difference : Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH) at position 4.
- Impact : The carboxylic acid enhances hydrogen-bonding capacity and polarity, making it more suitable for coordination chemistry or as a ligand in metal complexes. Computational similarity analysis shows an 89% structural overlap with 1-Chlorophthalazine-6-carbaldehyde .
- Applications : Used in pharmaceutical intermediates for antitumor agents due to its chelating properties.
3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-21-0)
- Structural Difference : Substitutes the phthalazine core with an indazole ring, retaining the chlorine and carboxylic acid groups.
- Impact : The indazole system provides distinct electronic properties, increasing metabolic stability compared to phthalazine derivatives. Structural similarity to 1-Chlorophthalazine-6-carbaldehyde is 98%, suggesting comparable reactivity at the chloro and aldehyde/carboxylic acid positions .
- Applications : Explored in kinase inhibitors and anti-inflammatory agents.
Substituent and Core Modifications
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS: 420814-87-5)
- Structural Difference : Features an indole core substituted with a 2-chloro-6-fluorobenzyl group and an aldehyde at position 3.
- Impact: The fluorine atom introduces electronegativity, enhancing binding affinity in receptor-targeted drug design.
- Applications : Investigated in antipsychotic and antiviral drug candidates.
6-Bromo-1-chlorophthalazine (CAS: 470484-70-9)
- Structural Difference : Replaces the aldehyde group with a bromine atom at position 5.
- Impact : Bromine’s larger atomic radius increases steric hindrance and polarizability, favoring electrophilic substitution reactions. Unlike the aldehyde derivative, this compound lacks a reactive site for nucleophilic additions .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles.
Aldehyde-Containing Analogues
6-Fluoronaphthalene-1-carbaldehyde (CAS: 1261488-86-1)
- Structural Difference : Naphthalene core with a fluorine substituent at position 6 and an aldehyde at position 1.
- Impact : The extended aromatic system (naphthalene vs. phthalazine) enhances UV absorption and fluorescence properties. Fluorine’s electronegativity stabilizes the aldehyde group against oxidation .
- Applications : Applied in optoelectronic materials and fluorescent probes.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
